2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
“2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is characterized by the presence of a trifluoromethyl group, which is known for its electron-withdrawing properties.
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The empirical formula is C7H4F3NO2 and the molecular weight is 191.11 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are thought to be influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of a fluorine atom and a pyridine in its structure . It is a solid with a melting point of 184-188 °C .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves the condensation of 2-cyanopyridine with trifluoroacetic acid, followed by cyclization with hydrazine hydrate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-cyanopyridine", "trifluoroacetic acid", "hydrazine hydrate", "oxidizing agent (e.g. hydrogen peroxide)" ], "Reaction": [ "Step 1: Condensation of 2-cyanopyridine with trifluoroacetic acid in the presence of a catalyst (e.g. sulfuric acid) to form 2-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 2: Cyclization of the intermediate product with hydrazine hydrate in the presence of a base (e.g. sodium hydroxide) to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid.", "Step 3: Oxidation of the final product with an oxidizing agent (e.g. hydrogen peroxide) to convert the pyrazoline ring to a pyridine ring and form the desired product." ] } | |
CAS No. |
2639462-14-7 |
Molecular Formula |
C9H9F3N2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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